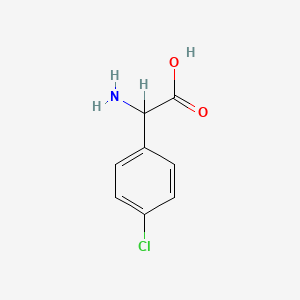

2-Amino-2-(4-chlorophenyl)acetic acid

CAS No.: 6212-33-5

Cat. No.: VC3697087

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6212-33-5 |

|---|---|

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | 2-amino-2-(4-chlorophenyl)acetic acid |

| Standard InChI | InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) |

| Standard InChI Key | QGJGBYXRJVIYGA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(C(=O)O)N)Cl |

| Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)N)Cl |

Introduction

Fundamental Characteristics and Identification

Chemical Identity and Nomenclature

2-Amino-2-(4-chlorophenyl)acetic acid represents a modified glycine structure with a 4-chlorophenyl substitution. The compound is registered under multiple identification systems and has several alternative names in chemical databases. Its structural identity is confirmed through various spectroscopic and analytical techniques.

Table 1: Compound Identification Parameters

| Parameter | Information |

|---|---|

| IUPAC Name | 2-amino-2-(4-chlorophenyl)acetic acid |

| CAS Numbers | 6212-33-5, 43189-37-3 |

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| InChI | InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) |

| InChI Key | QGJGBYXRJVIYGA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)N)Cl |

The compound's molecular structure features a central carbon with an amino group, a carboxylic acid function, and a 4-chlorophenyl substituent. This arrangement creates a chiral center, though the DL designation indicates a racemic mixture of both enantiomers is typically encountered in standard preparations.

Physical Properties

The physical characteristics of 2-Amino-2-(4-chlorophenyl)acetic acid provide important information for its handling, purification, and application in various settings. These properties influence its solubility, stability, and reactivity in different chemical environments.

Table 2: Physical Properties

| Property | Value |

|---|---|

| Physical Description | Dry powder/solid |

| Density | 1.4 ± 0.1 g/cm³ |

| Melting Point | 220-230°C |

| Boiling Point | 328.8 ± 32.0°C at 760 mmHg |

| Appearance | Crystalline solid |

| Solubility | Soluble in polar solvents, limited solubility in non-polar media |

Understanding these physical properties is essential for laboratory handling and for predicting the compound's behavior in various chemical and biological systems.

Synthetic Methodologies

Laboratory Synthesis Routes

The synthesis of 2-Amino-2-(4-chlorophenyl)acetic acid can be accomplished through several methodologies, each with specific advantages depending on available precursors and desired purity.

Strecker Synthesis

This classical approach involves the reaction of 4-chlorobenzaldehyde with ammonium cyanide followed by hydrolysis. The reaction proceeds via formation of an α-aminonitrile intermediate that is subsequently hydrolyzed to yield the target amino acid.

Ester Hydrolysis Method

This alternative route begins with ethyl 2-amino-2-(4-chlorophenyl)acetate, which undergoes hydrolysis under acidic or basic conditions to generate the desired amino acid.

Optimization Strategies

Several parameters can be adjusted to optimize the synthesis of this compound:

-

Use of phase-transfer catalysts such as tetrabutylammonium bromide to enhance reaction rates

-

Temperature control, typically maintaining reflux conditions around 80°C

-

pH adjustment during post-hydrolysis processing to prevent racemization at the chiral center

-

Purification techniques including recrystallization from appropriate solvent systems

Industrial Production Considerations

Industrial-scale synthesis typically employs similar reaction pathways to laboratory methods but incorporates process modifications for improved efficiency:

-

Continuous flow reactors to enhance reaction control and throughput

-

Advanced purification techniques for higher yields and purity

-

Process monitoring systems to ensure consistent product quality

-

Scaled-up reagent handling and waste management protocols

Chemical Reactivity and Reactions

Functional Group Reactivity

The reactivity of 2-Amino-2-(4-chlorophenyl)acetic acid derives from three key functional groups: the amino group, the carboxylic acid function, and the chlorophenyl moiety. Each contributes to distinct chemical behaviors.

Table 3: Key Reactive Sites and Their Chemical Behavior

| Functional Group | Reactivity |

|---|---|

| Amino (-NH₂) | Nucleophilic; participates in acylation, alkylation, and condensation reactions |

| Carboxylic Acid (-COOH) | Undergoes esterification, amidation, and reduction; forms salts with bases |

| 4-Chlorophenyl | Susceptible to nucleophilic aromatic substitution; participates in coupling reactions |

Principal Reaction Types

The compound engages in various chemical transformations that can be categorized as follows:

Oxidation Reactions

When treated with oxidizing agents such as potassium permanganate or hydrogen peroxide, the compound undergoes oxidative transformations, potentially affecting both the amino group and the aromatic ring.

Reduction Processes

Reducing agents like lithium aluminum hydride or sodium borohydride can convert different functional groups in the molecule, potentially reducing the carboxylic acid to an alcohol or affecting the chlorophenyl group.

Substitution Reactions

The amino and chloro groups can participate in substitution reactions with various reagents. The amino group readily undergoes N-alkylation and N-acylation, while the chlorophenyl group can be involved in metal-catalyzed coupling reactions.

Analytical Characterization Techniques

Spectroscopic Methods

Confirming the structure and purity of 2-Amino-2-(4-chlorophenyl)acetic acid requires complementary analytical techniques.

NMR Spectroscopy

Proton NMR spectroscopy reveals characteristic signals:

-

Aromatic protons at δ 7.2-7.4 ppm corresponding to the 4-chlorophenyl group

-

The methine proton at the chiral center appears at δ 3.8-4.2 ppm

-

Amino protons exhibit signals that are often concentration and solvent-dependent

Infrared Spectroscopy

Key IR absorption bands include:

-

N-H stretching (3300-3500 cm⁻¹)

-

Carboxylic acid O-H stretching (2500-3300 cm⁻¹)

-

C=O stretching (1700-1725 cm⁻¹)

-

C-Cl stretching (600-800 cm⁻¹)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) provides an effective method for assessing purity and identifying potential impurities. Typical conditions include:

-

C18 column with UV detection at 254 nm

-

Mobile phase consisting of acetonitrile/water with 0.1% trifluoroacetic acid

-

Gradient elution for optimal separation of the target compound from structural analogs and synthesis byproducts

X-ray Crystallography

This technique offers definitive confirmation of molecular structure, revealing precise bond angles (such as the C-C-Cl angle of approximately 120°) and intermolecular hydrogen bonding patterns in the solid state.

Biological Activity and Pharmacological Applications

Performance-Enhancing Properties

As an amino acid derivative, this compound has been investigated for potential ergogenic effects. Research indicates it may influence:

-

Secretion of anabolic hormones

-

Fuel supply during exercise

-

Mental performance during stress-related tasks

-

Prevention of exercise-induced muscle damage

These properties make it a candidate for consideration as an ergogenic dietary supplement, though regulatory status varies by jurisdiction.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of 2-Amino-2-(4-chlorophenyl)acetic acid possess antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli. Some synthesized analogs exhibited inhibition zones comparable to standard antibiotics such as amoxicillin.

Table 4: Antimicrobial Activity of Selected Derivatives

| Derivative | Test Organism | Inhibition Zone (mm) | Reference Antibiotic Comparison |

|---|---|---|---|

| Primary compound | S. aureus | Moderate activity | Less than amoxicillin |

| N-acylated derivative | E. coli | Enhanced activity | Comparable to standard antibiotics |

| Esterified analog | P. aeruginosa | Variable activity | Strain-dependent efficacy |

These findings suggest potential applications in developing new antimicrobial agents, particularly in addressing concerns about antibiotic resistance.

Structure-Activity Relationships

Effect of Structural Modifications

Understanding the relationship between structural features and biological activity provides valuable insights for rational compound design. Several structural elements significantly influence the properties of 2-Amino-2-(4-chlorophenyl)acetic acid.

Position of the Chloro Substituent

The 4-position of the chloro group on the phenyl ring confers specific electronic and steric properties that differ from 2- or 3-substituted analogs. This positioning affects:

-

Electron distribution across the aromatic ring

-

Binding affinity to target proteins

-

Metabolic stability and pharmacokinetic properties

Chiral Center Configuration

The stereochemistry at the α-carbon creates enantiomers with potentially different biological activities. In many cases, one enantiomer demonstrates significantly greater potency or selectivity than its mirror image, highlighting the importance of stereochemical considerations in applications.

Computational Modeling Insights

Molecular modeling approaches have provided valuable insights into structure-function relationships:

-

Force fields such as CHARMM or AMBER are commonly employed for molecular dynamics simulations

-

Quantum mechanical calculations (DFT/B3LYP) help determine partial charges and electronic properties

-

Docking protocols incorporate solvation effects and flexible side-chain adjustments

-

Electrostatic potential maps highlight the electron-withdrawing effect of the 4-chloro group, which enhances hydrogen-bond acceptor capacity at the carboxylate moiety

Comparative Analysis with Structural Analogs

Structural Variations

2-Amino-2-(4-chlorophenyl)acetic acid belongs to a family of amino acid derivatives with varying substitution patterns. Comparing this compound with structural analogs provides insight into the impact of specific structural features on chemical and biological properties.

Table 5: Comparison with Structural Analogs

| Compound | Key Structural Difference | Notable Property Distinction |

|---|---|---|

| 2-Amino-2-(2-chlorophenyl)acetic acid | Chloro group at 2-position | Different spatial orientation affects binding properties |

| 2-Amino-2-(4-fluorophenyl)acetic acid | Fluoro instead of chloro at 4-position | Altered electronic properties and metabolic profile |

| 4-Chlorophenylacetic acid | Lacks amino group | Different acidity and reactivity pattern |

| Phenylglycine | No chloro substituent | Baseline reference for substitution effects |

Uniqueness of 2-Amino-2-(4-chlorophenyl)acetic acid

The specific combination of an amino group and a 4-chlorophenyl substituent confers distinct properties to this compound that differentiate it from related structures:

-

The chloro substituent provides a balance of electronic and steric effects that influence receptor interactions

-

The amino and carboxyl groups create a zwitterionic structure at physiological pH

-

This particular substitution pattern enables specific intermolecular hydrogen bonding arrangements in crystal structures

-

The compound exhibits a unique profile of chemical reactivity that makes it valuable for diverse applications

Research Applications

Synthetic Building Block Applications

2-Amino-2-(4-chlorophenyl)acetic acid serves as a versatile building block in the synthesis of more complex molecules, including:

-

Peptide conjugates with potential biological activity

-

Modified amino acid derivatives with enhanced properties

-

Chiral auxiliaries for asymmetric synthesis

-

Precursors for heterocyclic compounds

Biochemical Research Applications

In biological research, this compound has multiple applications:

-

As a probe for studying amino acid metabolism and transport

-

For investigating structure-activity relationships in enzyme systems

-

As a potential metabolic regulator in biological pathways

-

For exploring neurotransmitter mechanisms

Industrial Applications

Beyond academic research, 2-Amino-2-(4-chlorophenyl)acetic acid finds applications in various industrial contexts:

-

As an intermediate in pharmaceutical synthesis

-

In the preparation of specialty chemicals

-

As a component in the development of agricultural products

-

In materials science applications requiring specific functional groups

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume